molecular formula C13H16O2 B1457637 2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid CAS No. 1556266-20-6

2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid

Cat. No.: B1457637
CAS No.: 1556266-20-6
M. Wt: 204.26 g/mol
InChI Key: PLTMWQOSBHGQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid” is a chemical compound with the molecular formula C13H16O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the indene skeleton, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, indanones, which are structurally similar, can undergo various reactions. For example, they can be prepared by the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 204.26 . Other physical and chemical properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Organic Synthesis and Chemical Reactions Research on compounds structurally related to 2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid often focuses on their synthesis, chemical reactions, and potential as intermediates in the preparation of more complex molecules. For instance, studies have explored the reactivity of related dihydro-indenyl compounds in multi-component reactions, leading to the formation of complex molecules with potential applications in drug development and materials science. Such research underscores the importance of these compounds in facilitating the synthesis of new chemical entities with diverse functional properties (Mukovoz et al., 2015).

Medicinal Chemistry Applications The structural motifs found in compounds like this compound are of interest in medicinal chemistry for their potential biological activities. Research has been conducted on the synthesis and evaluation of similar compounds as anti-inflammatory agents, showcasing their potential to act as non-steroidal anti-inflammatory drugs (NSAIDs) without the typical gastrointestinal side effects associated with traditional NSAIDs. This research highlights the potential therapeutic applications of these compounds in treating inflammation and pain with reduced risk of side effects (Sharma & Ray, 2007).

Properties

IUPAC Name

2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-8-4-3-5-11-10(7-12(14)15)6-9(2)13(8)11/h3-5,9-10H,6-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTMWQOSBHGQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC(=C12)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid
Reactant of Route 2
2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid
Reactant of Route 3
2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid
Reactant of Route 4
2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid
Reactant of Route 5
2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid
Reactant of Route 6
2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid

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